N'-[4-(dimethylamino)phenyl]-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
Description
N'-[4-(Dimethylamino)phenyl]-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a structurally complex molecule featuring an ethanediamide backbone, a dimethylamino-substituted phenyl group, and a thiophene ring conjugated with a furan-2-carbonyl moiety.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-23(2)14-7-5-13(6-8-14)22-20(26)19(25)21-12-15-9-10-17(28-15)18(24)16-4-3-11-27-16/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDVPHJJDNXOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[4-(dimethylamino)phenyl]-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the furan-2-carbonyl thiophene derivative: This can be achieved by reacting furan-2-carboxylic acid with thiophene-2-carboxylic acid under suitable conditions.
Coupling with dimethylaminobenzene: The intermediate product is then coupled with 4-(dimethylamino)benzene using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Oxalamide formation: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N'-[4-(dimethylamino)phenyl]-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N'-[4-(dimethylamino)phenyl]-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N'-[4-(dimethylamino)phenyl]-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the furan and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Amide-Containing Derivatives
- 3-Chloro-N-phenyl-phthalimide (): This compound, used in polyimide monomer synthesis, features a phthalimide core with a chloro substituent. Unlike the target ethanediamide, its rigid aromatic system and electron-withdrawing chloro group enhance thermal stability but reduce solubility in polar solvents. The target compound’s dual amide groups and dimethylamino substituent likely improve solubility in protic solvents compared to 3-chloro-N-phenyl-phthalimide.
- Sulfonamide-Triazine Derivatives (): These compounds incorporate sulfonamide and triazine moieties, which confer strong hydrogen-bonding and π-stacking capabilities. The target molecule’s furan-thiophene system may offer superior π-conjugation for electronic applications, whereas sulfonamide-triazine derivatives prioritize bioactivity (e.g., antimicrobial properties).
Aromatic Amine Derivatives
- N-Phenyl-N-(piperidin-4-yl)propionamide Analogues (): These compounds combine phenyl and piperidine groups with propionamide linkages.
- Crystalline Thieno-Pyrimidinyl Derivatives (): The patent describes a dimethylamino-methyl-substituted thieno-pyrimidine with enhanced crystallinity. The target compound’s furan-thiophene system may reduce crystallinity compared to pyrimidine-based analogues, impacting formulation stability but improving solubility.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Computational Insights
This contrasts with sulfonamide-triazine derivatives, where electron-withdrawing groups dominate.
Research Findings and Challenges
- Solubility-Activity Trade-offs: While the dimethylamino group improves solubility, it may reduce membrane permeability compared to less polar analogues ().
- Synthetic Yield Optimization : Steric hindrance from the furan-thiophene system could lower reaction yields compared to smaller substituents ().
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